molecular formula C13H17NO2 B5619464 N-(3-hydroxyphenyl)cyclohexanecarboxamide

N-(3-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B5619464
M. Wt: 219.28 g/mol
InChI Key: YSGMXDPUXIDZTD-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)cyclohexanecarboxamide is a synthetic amide derivative featuring a cyclohexanecarboxamide backbone linked to a 3-hydroxyphenyl group. The hydroxyl group at the meta position of the phenyl ring enhances hydrogen-bonding interactions, influencing solubility, receptor binding, and pharmacological efficacy .

Properties

IUPAC Name

N-(3-hydroxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGMXDPUXIDZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3-hydroxyaniline with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with target proteins, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

N-(3-Chlorophenyl)cyclohexanecarboxamide
  • Structure : Chlorine replaces the hydroxyl group at the phenyl ring’s meta position.
  • Properties : Molecular weight = 237.73 g/mol; lower polarity compared to the hydroxyl analog.
N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide
  • Structure : Contains both chloro (C5) and hydroxyl (C2) substituents on the phenyl ring.
  • Properties : Molecular weight = 253.72 g/mol; increased acidity due to the hydroxyl group.
  • Synthesis: Not detailed in evidence, but similar routes (e.g., coupling reactions) are likely used .
N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a)
  • Structure : Adds an isopentyl group at the phenyl ring’s para position alongside the hydroxyl group.
  • Synthesis : 59% yield via a procedure analogous to other aryl-substituted carboxamides.
  • Activity : Demonstrated antituberculosis activity, highlighting the role of bulky substituents in enhancing target affinity .

Functional Group Variants

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives
  • Structure : Thiourea (‒NHC(S)NH‒) replaces the amide group.
  • Synthesis : Cyclohexanecarbonyl isothiocyanate reacts with primary amines (yields: 45–77%) .
  • Properties : Exhibit intramolecular hydrogen bonds (N–H···O), stabilizing pseudo-six-membered rings in crystal structures (e.g., H₂L₉) .
  • Activity: Thiourea derivatives are known for metal chelation and antimicrobial applications .
Alkyl-Substituted Cyclohexanecarboxamides
  • Examples : N-(Heptan-4-yl)- and N-(Octan-2-yl)cyclohexanecarboxamide.
  • Synthesis : Copper-catalyzed alkylation of cyclohexanecarboxylic acid with alkyl halides (yields: 50–76%) .
  • Properties : Lower molecular weights (e.g., 225.2 g/mol for the heptan-4-yl derivative) and increased hydrophobicity compared to aryl analogs .
N-(3-Hydroxyphenyl)retinamide
  • Structure: Retinoid backbone with a 3-hydroxyphenylcarboxamide group.
  • Activity : Superior apoptosis induction in bladder cancer cells compared to fenretinide (4HPR), with 10 μM doses reducing cell viability by >50% .
  • Mechanism : The meta-hydroxyl group enhances interactions with cellular targets, promoting pro-apoptotic signaling .
Coumarin-Fused Analogs
  • Example : N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide.
  • Activity : Coumarin derivatives are associated with anticoagulant and anticancer effects, though specific data for this analog are pending .

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